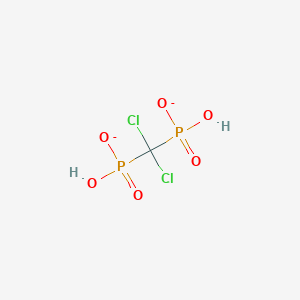
Metabutoxycaine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de métaboutoxycaïne, commercialisé sous le nom de marque Primacaine, est un anesthésique local principalement utilisé en dentisterie . Il est connu pour son efficacité à engourdir des zones spécifiques afin de prévenir la douleur lors des interventions dentaires. La formule chimique du composé est C17H28N2O3·HCl, et il a un poids moléculaire de 344,88 g/mol .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
Le chlorhydrate de métaboutoxycaïne est synthétisé par estérification de l'acide 3-amino-2-butoxybenzoïque avec le 2-diéthylaminoéthanol . La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter le processus d'estérification. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation.
Méthodes de Production Industrielle
En milieu industriel, la production du chlorhydrate de métaboutoxycaïne implique des réactions d'estérification à grande échelle suivies d'étapes de purification telles que la distillation et la cristallisation. L'utilisation de réacteurs automatisés et de systèmes à flux continu garantit un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
Le chlorhydrate de métaboutoxycaïne subit plusieurs types de réactions chimiques, notamment :
Réactifs et Conditions Courants
Hydrolyse : Solutions acides ou basiques, généralement à des températures élevées.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Substitution : Électrophiles tels que l'acide nitrique pour la nitration ou les halogènes pour les réactions d'halogénation.
Principaux Produits Formés
Hydrolyse : Acide 3-amino-2-butoxybenzoïque et 2-diéthylaminoéthanol.
Oxydation : Divers produits d'oxydation en fonction de l'agent oxydant utilisé.
Substitution : Dérivés nitrés ou halogénés du chlorhydrate de métaboutoxycaïne.
Applications de la Recherche Scientifique
Le chlorhydrate de métaboutoxycaïne a plusieurs applications de recherche scientifique :
Mécanisme d'Action
Le chlorhydrate de métaboutoxycaïne exerce ses effets en bloquant les canaux sodium voltage-dépendants dans les cellules nerveuses . Cette action empêche l'initiation et la propagation des impulsions nerveuses, conduisant à une perte de sensation dans la zone ciblée. Le composé se lie à la partie intracellulaire du canal sodium, le stabilisant dans un état inactif et inhibant ainsi l'afflux d'ions sodium .
Applications De Recherche Scientifique
Metabutoxycaine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of ester hydrolysis and aromatic substitution reactions.
Medicine: Primarily used as a local anesthetic in dental procedures.
Mécanisme D'action
Metabutoxycaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells . This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and thereby inhibiting the influx of sodium ions .
Comparaison Avec Des Composés Similaires
Composés Similaires
Procaïne : Un autre anesthésique local utilisé en dentisterie et lors de petites interventions chirurgicales.
Lidocaïne : Un anesthésique local largement utilisé avec une apparition plus rapide et une durée d'action plus longue que le chlorhydrate de métaboutoxycaïne.
Bupivacaïne : Connue pour ses effets de longue durée et utilisée dans divers types d'anesthésie régionale.
Unicité
Le chlorhydrate de métaboutoxycaïne est unique par son utilisation spécifique en dentisterie et sa durée d'action relativement longue par rapport à d'autres anesthésiques locaux comme la procaïne . Sa structure chimique, qui comprend un groupe butoxy, le distingue des autres anesthésiques et contribue à ses propriétés pharmacologiques spécifiques .
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLUCFXGWAZIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203534 | |
| Record name | Metabutoxycaine hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-01-6 | |
| Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metabutoxycaine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metabutoxycaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metabutoxycaine hydrochloride [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METABUTOXYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)
![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)
![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)

![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)



![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)



